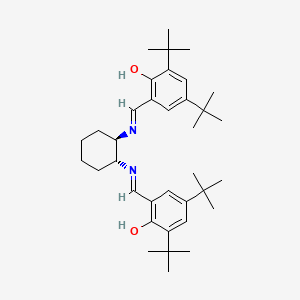
tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates. It is a white, crystalline powder that is used in scientific research for various purposes, including drug discovery and development.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes, including kinases and proteases.
Biochemical and Physiological Effects:
Tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various kinases and proteases, which are involved in various biological processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to have antihypertensive and antitumor activities.
Advantages and Limitations for Lab Experiments
Tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used as a building block in the synthesis of various biologically active compounds. It is also relatively inexpensive compared to other building blocks. However, it has several limitations for lab experiments. It is not very soluble in water, which can limit its use in aqueous experiments. It also has a relatively short half-life, which can limit its use in in vivo experiments.
Future Directions
There are several future directions for the use of tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate in scientific research. One direction is the synthesis of novel biologically active compounds using tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate as a building block. Another direction is the development of more efficient synthesis methods for tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate. Additionally, the mechanism of action of tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate could be further elucidated to identify new targets for drug discovery and development.
Synthesis Methods
The synthesis of tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate involves several steps. The first step involves the preparation of tert-butyl 4-oxopiperidine-1-carboxylate by reacting tert-butyl acetoacetate with 1,2-dichloroethane in the presence of sodium ethoxide. The second step involves the reduction of tert-butyl 4-oxopiperidine-1-carboxylate with sodium borohydride in the presence of acetic acid. The third step involves the reaction of the resulting tert-butyl 4-hydroxypiperidine-1-carboxylate with isopropylamine in the presence of triethylamine to obtain tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate.
Scientific Research Applications
Tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate is used in scientific research for various purposes, including drug discovery and development. It is used as a building block in the synthesis of various biologically active compounds, including inhibitors of kinases and proteases. It is also used as a precursor in the synthesis of various drugs, including antihypertensive agents and antitumor agents.
properties
IUPAC Name |
tert-butyl 4-amino-2-propan-2-ylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-9(2)11-8-10(14)6-7-15(11)12(16)17-13(3,4)5/h9-11H,6-8,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGAKZNBXDBMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-amino-2-isopropylpiperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B6591699.png)
![Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B6591700.png)




![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)


![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)


